molecular formula C11H14O5 B15305072 Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

Cat. No.: B15305072
M. Wt: 226.23 g/mol
InChI Key: CWDORNGMDCHWOP-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is a phenolic ester derivative characterized by a central acetoxy group substituted with hydroxyl and ethoxy groups on the phenyl ring. Its molecular formula is C₁₁H₁₄O₅, with a molecular weight of 226.23 g/mol (calculated).

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O5/c1-3-16-9-6-7(4-5-8(9)12)10(13)11(14)15-2/h4-6,10,12-13H,3H2,1-2H3

InChI Key

CWDORNGMDCHWOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate typically involves a multi-step process. One common method includes the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, which can influence the compound’s binding to enzymes or receptors. The ethoxy group can also affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α-hydroxyacetate esters with aromatic substitutions. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 13305-18-5 C₉H₉ClO₃ 200.62 3-Cl on phenyl
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate 1248821-36-4 C₉H₈ClFO₃ 218.61 4-Cl, 3-F on phenyl
Methyl (2-hydroxy-4-methoxyphenyl)acetate 212688-07-8 C₁₀H₁₂O₄ 196.20 2-OH, 4-OCH₃ on phenyl
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate EN300-1950458 C₉H₁₂F₂O₃ 206.19 4,4-difluorocyclohexyl
Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate 1699470-12-6 C₉H₈BrFO₃ 263.06 2-Br, 4-F on phenyl

Key Observations :

  • Electronic Effects : The ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups in the target compound are electron-donating, enhancing the aromatic ring’s electron density compared to chloro (-Cl) or fluoro (-F) substituents in analogs. This difference may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • Lipophilicity : Cyclohexyl derivatives (e.g., EN300-1950458) exhibit higher lipophilicity than aromatic analogs, impacting membrane permeability in biological systems .

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